molecular formula C6H7ClS B8696965 2-(3-Thienyl)chloroethane

2-(3-Thienyl)chloroethane

Cat. No.: B8696965
M. Wt: 146.64 g/mol
InChI Key: UIVAMSZYSRKQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Thienyl)chloroethane is an organic compound that features a thiophene ring substituted with a chloroethane group. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thienyl)chloroethane typically involves the introduction of a chloroethane group to a thiophene ring. One common method is the reaction of thiophene with chloroethane in the presence of a catalyst. For example, the reaction can be catalyzed by palladium complexes under mild conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to be efficient and environmentally friendly, utilizing recyclable catalysts and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-Thienyl)chloroethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-(3-Thienyl)ethylamine or 2-(3-Thienyl)ethylthiol.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-(3-Thienyl)ethane.

Scientific Research Applications

2-(3-Thienyl)chloroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Thienyl)chloroethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Thienyl)chloroethane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

3-(2-chloroethyl)thiophene

InChI

InChI=1S/C6H7ClS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2

InChI Key

UIVAMSZYSRKQND-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCl

Origin of Product

United States

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